Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and a 3-nitrophenyl substituent. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, such as taxane side-chain precursors . The nitro group at the 3-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1 |
InChI Key |
BOYSNCZVUPHYFV-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The protection of the amino group is typically achieved using tert-butoxycarbonyl chloride (tert-butoxycarbonyl chloride) in the presence of a base such as triethylamine. This step is crucial as it prevents unwanted reactions during subsequent steps. Alternatively, di-tert-butyl dicarbonate can be used for this purpose, offering a more convenient and efficient method of introducing the tert-butoxycarbonyl protecting group.
Formation of the Ester
The esterification reaction is carried out using methanol and a suitable acid catalyst. This step is essential for forming the methyl ester moiety of the compound. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
Introduction of the Nitrophenyl Group
Data Table: Representative Synthesis Conditions
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| tert-butyl-protected amino acid derivatives | Diphenyl phosphate | Tetrahydrofuran (THF) | 85 | 60 | 60 |
Exhaustive Research Findings
The synthesis of Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity. The compound's unique structure, featuring a tert-butoxycarbonyl protecting group, a hydroxyl group, and a nitrophenyl group, makes it valuable in organic synthesis and medicinal chemistry. Its potential biological activity and interactions with molecular targets are areas of ongoing research, with applications in drug development and biochemical pathway studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM)
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine compound
Substitution: Formation of the free amine
Scientific Research Applications
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The hydroxyl and nitrophenyl groups also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-nitrophenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Findings :
Stereochemical Variations
Diastereomers and enantiomers show distinct physical and spectroscopic properties:
Key Findings :
Ester Group Modifications
The methyl ester group impacts solubility and hydrolysis kinetics:
Key Findings :
Key Findings :
- Yields vary with steric hindrance; bulky substituents (e.g., 3-nitrophenyl) may reduce efficiency compared to simpler aryl groups .
Biological Activity
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that exhibits a range of biological activities, making it of significant interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Structural Overview
The compound features several key structural components:
- Amino Group : Protected by a tert-butoxycarbonyl (Boc) group.
- Hydroxy Group : Contributes to its reactivity and interaction with biological targets.
- Nitrophenyl Moiety : Imparts unique electronic properties that may enhance biological interactions.
The molecular formula for this compound is , with a molecular weight of approximately 340.33 g/mol .
This compound demonstrates various biological activities primarily through:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways.
Interaction Studies
Studies have shown that the compound's interactions can be characterized by its binding affinity to target proteins. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to evaluate these interactions. For instance, the binding affinity of this compound to specific enzymes or receptors can reveal its potential therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl group significantly influences both the reactivity and selectivity of the compound towards biological targets. Comparative studies with structurally similar compounds have provided insights into how modifications in the chemical structure can enhance or diminish biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R,3S)-3-(4-nitrophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Contains a nitro group instead of an amino group | Nitro groups may enhance electrophilicity |
| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Contains a methoxy group instead of an amino group | Methoxy groups can influence solubility and reactivity |
| Methyl (2R,3S)-3-(phenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
These comparisons illustrate how variations in substituents can result in differing levels of biological activity.
Case Studies and Research Findings
- HDAC Inhibition : Research has indicated that compounds similar to this compound exhibit potent inhibition against histone deacetylases (HDACs). These enzymes play critical roles in gene expression regulation and are implicated in various diseases including cancer .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
- Avoid inhalation of dust (H335); store in a dry, cool environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
